molecular formula C6H3ClINO B8468550 6-Iodopyridine-3-carbonyl chloride

6-Iodopyridine-3-carbonyl chloride

Cat. No.: B8468550
M. Wt: 267.45 g/mol
InChI Key: DDHIKYJCPVRHOS-UHFFFAOYSA-N
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Description

6-Iodopyridine-3-carbonyl chloride (C₆H₃ClINO, MW: 283.45 g/mol) is a halogenated pyridine derivative featuring an iodine substituent at position 6 and a reactive carbonyl chloride group at position 3.

Properties

Molecular Formula

C6H3ClINO

Molecular Weight

267.45 g/mol

IUPAC Name

6-iodopyridine-3-carbonyl chloride

InChI

InChI=1S/C6H3ClINO/c7-6(10)4-1-2-5(8)9-3-4/h1-3H

InChI Key

DDHIKYJCPVRHOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)Cl)I

Origin of Product

United States

Comparison with Similar Compounds

The structural and functional uniqueness of 6-iodopyridine-3-carbonyl chloride becomes evident when compared to related pyridine derivatives. Below is a detailed analysis of its key analogs:

Structural and Functional Analogues

A curated comparison of molecular features and reactivity is provided in Table 1 .

Table 1. Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Molecular Weight Substituents (Position) Functional Groups Reactivity/Synthesis Notes Reference
This compound C₆H₃ClINO 283.45 g/mol I (6), COCl (3) Carbonyl chloride High reactivity in nucleophilic acyl substitution; iodine enables cross-coupling
2-(Chlorothio)pyridine-3-carbonyl chloride C₆H₃Cl₂NOS 208.06 g/mol ClS (2), COCl (3) Carbonyl chloride, thiochloride Thiochloride participates in sulfide bond formation; less stable than iodine derivatives
6-Chloro-2-iodo-3-methylpyridine C₆H₄ClIN 255.46 g/mol Cl (6), I (2), CH₃ (3) Halogens, methyl Methyl group introduces steric hindrance, limiting reactivity at C3
3-Chloromethyl-5-iodopyridine•HCl C₆H₅Cl₂IN 288.93 g/mol I (5), CH₂Cl (3) Chloromethyl HCl salt enhances solubility; chloromethyl useful for alkylation
6-BOC-hydrazinopyridine-3-carboxylic acid C₁₁H₁₅N₃O₅ 269.26 g/mol BOC-hydrazino (6), COOH (3) Carboxylic acid, BOC-protected BOC group protects hydrazine; used in peptide coupling

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